3-Chloro-3',5'-dimethylbenzophenone
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Overview
Description
3-Chloro-3’,5’-dimethylbenzophenone is an organic compound with the molecular formula C15H13ClO and a molecular weight of 244.72 g/mol. It is a derivative of benzophenone, characterized by the presence of a chlorine atom and two methyl groups on the benzene rings. This compound is commonly used in various fields, including materials science, biomedical research, and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3’,5’-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chlorobenzoyl chloride and 3,5-dimethylbenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of 3-Chloro-3’,5’-dimethylbenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The process involves careful control of temperature, pressure, and reaction time to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3’,5’-dimethylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted benzophenones depending on the nucleophile used.
Oxidation: Major products are ketones or carboxylic acids.
Reduction: Alcohol derivatives are the primary products.
Scientific Research Applications
3-Chloro-3’,5’-dimethylbenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic properties.
Industry: The compound is employed in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3’,5’-dimethylbenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound, lacking the chlorine and methyl substituents.
4-Chlorobenzophenone: A similar compound with a chlorine atom at the para position.
3,5-Dimethylbenzophenone: A derivative with two methyl groups but no chlorine atom.
Uniqueness
3-Chloro-3’,5’-dimethylbenzophenone is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(3-chlorophenyl)-(3,5-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-6-11(2)8-13(7-10)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPWBOXLLXYQCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373912 |
Source
|
Record name | 3-Chloro-3',5'-dimethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844884-98-6 |
Source
|
Record name | (3-Chlorophenyl)(3,5-dimethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844884-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-3',5'-dimethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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